Ethyl 2-cyano-2-isopropyl-3-methylbutanoate
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Overview
Description
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a unique structure that includes a cyano group, making it interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-isopropyl-3-methylbutanoate typically involves the esterification of 2-cyano-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Hydrolysis: 2-cyano-3-methylbutanoic acid and ethanol.
Reduction: 2-amino-3-methylbutanoic acid derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-isopropyl-3-methylbutanoate largely depends on the specific chemical reactions it undergoes. For instance, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the carboxylic acid and ethanol. In reduction reactions, the cyano group is converted to an amine through the addition of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and perfumes.
Ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate: A compound with a similar cyano group, used in various chemical syntheses.
Uniqueness
Ethyl 2-cyano-2-isopropyl-3-methylbutanoate is unique due to its combination of a cyano group and an ester functionality. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
62391-95-1 |
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Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 2-cyano-3-methyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C11H19NO2/c1-6-14-10(13)11(7-12,8(2)3)9(4)5/h8-9H,6H2,1-5H3 |
InChI Key |
WHTXVXOOSUKFJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)(C(C)C)C(C)C |
Origin of Product |
United States |
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